molecular formula C16H19N3O3S B2824610 N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 883276-16-2

N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B2824610
CAS No.: 883276-16-2
M. Wt: 333.41
InChI Key: WJVQUOGKPHUXHD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential and Drug Development

N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound that falls under a broader class of 1,3,4-oxadiazole derivatives. These compounds have been extensively studied for their wide range of pharmacological activities. The research reveals that 1,3,4-oxadiazole derivatives exhibit a remarkable potential in the areas of tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. In a study by Faheem (2018), compounds including 1,3,4-oxadiazole and pyrazole derivatives demonstrated significant binding and inhibitory effects across various assays, including those targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These compounds were evaluated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, with certain derivatives showing high affinity and potent effects in analgesic and anti-inflammatory activities (M. Faheem, 2018).

Another aspect of the research on such compounds includes their antimicrobial and hemolytic activities. Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, finding them to be active against selected microbial species, with certain derivatives exhibiting potent activity relative to reference standards. This underscores the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents with lower toxicity (A. Rehman et al., 2016).

Nafeesa et al. (2017) further explored the antibacterial and anti-enzymatic potential of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, demonstrating their capacity to inhibit bacterial growth and enzymatic activity. These findings are instrumental in the development of compounds with targeted biological activities, providing a foundation for the design of new drugs with enhanced efficacy and specificity (K. Nafeesa et al., 2017).

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-13-8-4-5-11(9-13)15-18-19-16(22-15)23-10-14(21)17-12-6-2-1-3-7-12/h4-5,8-9,12,20H,1-3,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQUOGKPHUXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.